

Application Notes and Protocols: Intraperitoneal Administration of CZL80 in Progressive Ischemic Stroke Models

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These application notes provide a comprehensive overview of the use of **CZL80**, a novel Caspase-1 inhibitor, in preclinical models of progressive ischemic stroke. The protocols and data presented are based on published research and are intended to guide researchers in designing and conducting similar experiments.

Introduction

Progressive ischemic stroke (PIS) is characterized by a gradual worsening of neurological deficits following an initial ischemic event. Neuroinflammation, particularly the activation of microglia, is a key contributor to this progressive brain injury.[1][2] **CZL80** is a small-molecule inhibitor of Caspase-1, a critical enzyme in the inflammasome pathway that mediates neuroinflammation.[1] Preclinical studies have demonstrated that intraperitoneal (i.p.) administration of **CZL80** can ameliorate progressive neurological dysfunction in a mouse model of ischemic stroke, highlighting its therapeutic potential.[1][2]

Mechanism of Action of CZL80 in Progressive Ischemic Stroke

In the context of progressive ischemic stroke, the therapeutic effect of **CZL80** is primarily attributed to its inhibition of Caspase-1 in microglia.[1] Following an ischemic insult, there is a



delayed and sustained activation of microglia in the peri-infarct cortex.[1] This activation is associated with an upregulation of Caspase-1.[1] Activated Caspase-1 promotes the maturation and secretion of pro-inflammatory cytokines, contributing to ongoing neuroinflammation and progressive neurological damage.

CZL80 administration does not reduce the initial infarct volume or prevent early neuronal death.[1] Instead, its beneficial effects are observed in the subacute phase, where it significantly suppresses microglial activation.[1][2] This targeted anti-inflammatory action helps to mitigate the progressive loss of neurological function.[1] The therapeutic efficacy of **CZL80** is abolished in Caspase-1 knockout mice, confirming its specific mechanism of action.[1]

Data Presentation Neurological Function Assessment

The efficacy of **CZL80** in improving motor function in a photothrombotic (PT) model of progressive ischemic stroke in mice has been quantified using the grid-walking and cylinder tests.[1]

Table 1: Effect of CZL80 on Neurological Deficits (Day 1-7 Administration)[1]

Treatment Group (n=9 per group)	Foot Fault (%) - Day 4-7 Average	Forelimb Asymmetry (%) - Day 4-7 Average
Sham	~5%	~5%
PT + Vehicle	~35-40%	~35-40%
PT + CZL80 (10 mg/kg)	~25-30%	~25-30%
PT + CZL80 (30 mg/kg)	~15-20%	~15-20%

^{*}Statistically significant reduction compared to PT + Vehicle group (P < 0.05). Data are approximated from graphical representations in the source publication.

Table 2: Long-Term Efficacy of Delayed CZL80 Administration (Day 4-7)[1]



Treatment Group (n=9 per group)	Foot Fault (%) at Day 43	Forelimb Asymmetry (%) at Day 43	
PT + Vehicle	~30%	~30%	
PT + CZL80 (10 mg/kg)	~25%	~25%	
PT + CZL80 (30 mg/kg)	~15%	~15%	

^{*}Statistically significant reduction compared to PT + Vehicle group (P < 0.001). Data are approximated from graphical representations in the source publication.

Microglial Activation Analysis

The inhibitory effect of **CZL80** on microglial activation was assessed by analyzing morphological changes of Iba-1 positive cells in the peri-infarct cortex.[1]

Table 3: Effect of CZL80 on Microglia Morphology at Day 7 Post-Stroke[1]

Treatment Group (n=3 per group)	Soma Area (µm²)	Circularity	Solidity
Sham	~50	~0.8	~0.9
PT + Vehicle	~150	~0.6	~0.7
PT + CZL80 (30 mg/kg, Day 1-7)	~75	~0.7	~0.8*

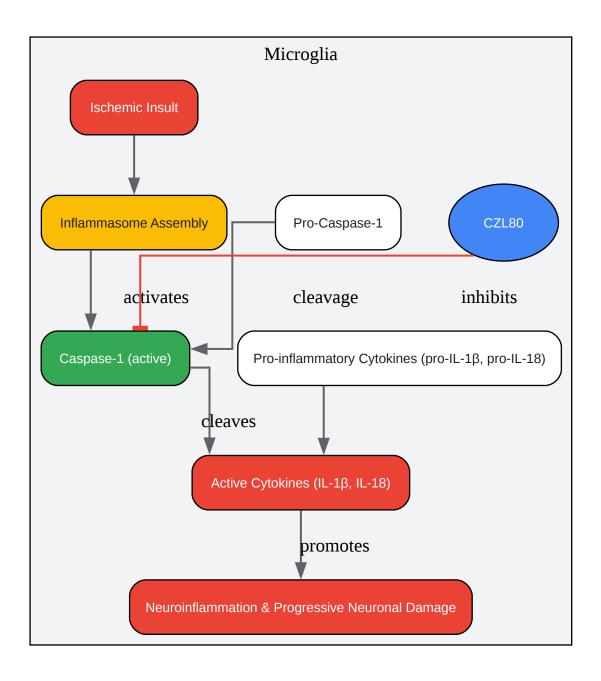
^{*}Statistically significant change compared to PT + Vehicle group. Data are approximated from graphical representations in the source publication.

Signaling Pathways Caspase-1 Signaling Pathway in Microglia

Ischemic injury triggers the assembly of the inflammasome complex in microglia, leading to the activation of Caspase-1. Activated Caspase-1 then cleaves pro-inflammatory cytokines into their active forms, which are secreted and contribute to neuroinflammation and progressive



neuronal damage. **CZL80** directly inhibits the activity of Caspase-1, thereby blocking this inflammatory cascade.



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CZL80 inhibits Caspase-1 activation in microglia.

RIPK1/RIPK3/MLKL (Necroptosis) Signaling Pathway

Necroptosis is a form of programmed necrosis that is implicated in ischemic stroke.[3] This pathway is mediated by the sequential activation of RIPK1, RIPK3, and MLKL.[3] While

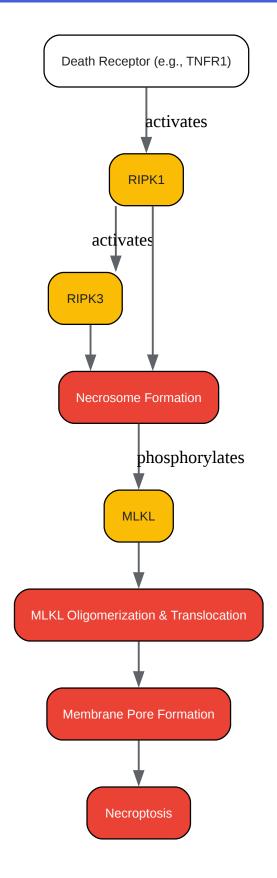


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CZL80's primary target is Caspase-1, there is potential for crosstalk between the inflammasome and necroptosis pathways, as Caspase-8 (a component of some inflammasome complexes) can inhibit RIPK1 and RIPK3.[4] By modulating inflammasome activity, Caspase-1 inhibitors might indirectly influence necroptotic cell death.





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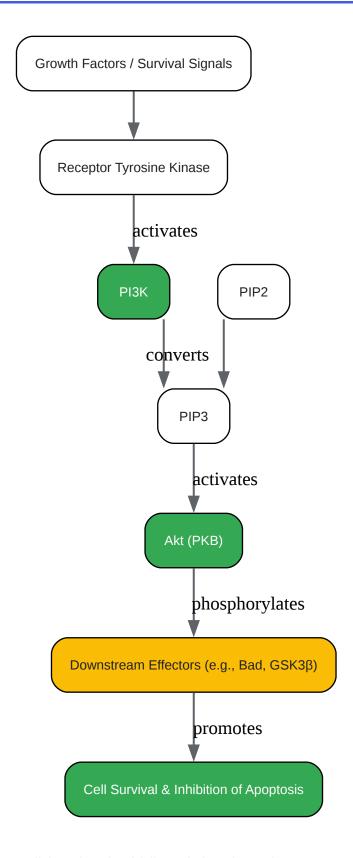
The RIPK1/RIPK3/MLKL necroptosis pathway.



PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and inhibits apoptosis.[5][6] In the context of ischemic stroke, activation of this pathway is neuroprotective. [5][6] Caspase-1, by promoting inflammation and pyroptosis, can counteract the pro-survival effects of the PI3K/Akt pathway. Therefore, inhibition of Caspase-1 by **CZL80** may indirectly support cell survival by reducing the inflammatory burden and allowing pro-survival pathways like PI3K/Akt to be more effective.





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The PI3K/Akt cell survival pathway.



Experimental Protocols Photothrombotic (PT) Model of Progressive Ischemic Stroke in Mice

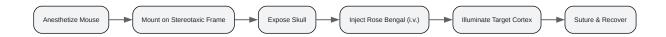
This model induces a focal ischemic lesion in a targeted cortical area and has been shown to result in progressive neurological deficits.[1]

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- Rose Bengal (photosensitive dye)
- Anesthetic (e.g., isoflurane)
- Cold light source with a focused beam
- Stereotaxic frame

Procedure:

- Anesthetize the mouse and fix its head in a stereotaxic frame.
- Make a midline scalp incision to expose the skull.
- Inject Rose Bengal solution (e.g., 50 mg/kg) intravenously.
- After a brief circulation period (e.g., 5 minutes), illuminate the target cortical area (e.g., sensorimotor cortex) with the cold light source for a set duration (e.g., 15 minutes).
- Suture the scalp incision and allow the mouse to recover.



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Workflow for the Photothrombotic Stroke Model.

Middle Cerebral Artery Occlusion (MCAO) Model

The MCAO model is a widely used method to induce focal cerebral ischemia that mimics many aspects of human stroke. While there are no published studies on the use of **CZL80** in an MCAO model, this protocol is provided as a reference for a common alternative progressive ischemic stroke model.

Materials:

- Male mice or rats
- Anesthetic (e.g., isoflurane)
- Surgical microscope
- Micro-surgical instruments
- Nylon monofilament with a silicon-coated tip
- Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)

Procedure (Intraluminal Filament Method):

- Anesthetize the animal and maintain its body temperature.
- Make a midline cervical incision and expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
- Ligate the distal ECA.
- Temporarily clamp the CCA and ICA.
- Make a small incision in the ECA stump.
- Introduce the silicon-coated filament through the ECA into the ICA until it occludes the origin
 of the middle cerebral artery (MCA). A drop in cerebral blood flow as measured by a laser
 Doppler flowmeter can confirm occlusion.



- For transient MCAO, the filament is withdrawn after a specific period (e.g., 60-90 minutes) to allow for reperfusion. For permanent MCAO, the filament is left in place.
- Close the incision and allow the animal to recover.



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Workflow for the MCAO Stroke Model.

Intraperitoneal (i.p.) Administration of CZL80

Materials:

- CZL80
- Vehicle solution (e.g., propylene glycol:ethanol:water = 5:1:4, further diluted in saline)
- Sterile syringes and needles

Procedure:

- Dissolve CZL80 in the mixed solvent of propylene glycol, ethanol, and water.
- Further dilute the CZL80 solution in saline to the desired final concentration (e.g., for doses
 of 10 mg/kg or 30 mg/kg).[1]
- Administer the **CZL80** solution or vehicle control intraperitoneally to the mice at the specified time points (e.g., daily for 7 days, or from day 4 to day 7 post-stroke).[1]

Conclusion

The Caspase-1 inhibitor **CZL80** has shown significant promise in a preclinical model of progressive ischemic stroke by targeting neuroinflammation through the inhibition of microglial activation.[1][2] Its effectiveness, even with delayed administration, suggests a wide therapeutic window, which is a critical advantage for stroke therapies.[1] Further research is warranted to



explore the efficacy of **CZL80** in other stroke models and to further elucidate its interactions with other cell death and survival pathways. These application notes and protocols provide a foundation for researchers to investigate the therapeutic potential of **CZL80** and similar compounds in the context of progressive ischemic stroke.

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